molecular formula C19H23N3O4S B2577064 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1797856-55-3

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2577064
CAS RN: 1797856-55-3
M. Wt: 389.47
InChI Key: LCWVJZYRNQTLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is not fully understood. However, it is known to interact with various ion channels, receptors, and enzymes, leading to its observed biochemical and physiological effects. Further research is required to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It is known to modulate ion channels, receptors, and enzymes, leading to changes in cellular signaling pathways. It has also been shown to affect neurotransmitter release and synaptic transmission, making it a promising candidate for use in neurobiological research.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one in lab experiments include its ability to modulate various ion channels, receptors, and enzymes, making it a versatile tool for studying cellular signaling pathways. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use in neurobiological research. Additionally, research on its potential toxicity and safety profile is needed to fully understand its suitability for use in scientific research.

Synthesis Methods

The synthesis of 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves the reaction of 6-methylpyridazine-3-carboxylic acid with piperidine and phenylsulfonyl chloride in the presence of a suitable catalyst. The resulting product is then purified to obtain the final compound.

Scientific Research Applications

1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been extensively studied for its potential applications in scientific research. It is known to exhibit a range of biochemical and physiological effects, including its ability to modulate ion channels, receptors, and enzymes. This makes it a promising candidate for use in various research studies, including those related to drug discovery, neurobiology, and pharmacology.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-7-8-18(21-20-15)26-16-9-12-22(13-10-16)19(23)11-14-27(24,25)17-5-3-2-4-6-17/h2-8,16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWVJZYRNQTLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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